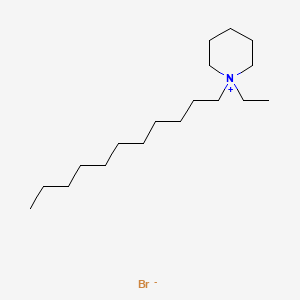

1-Ethyl-1-undecylpiperidinium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-1-undecylpiperidinium bromide is a quaternary ammonium compound with a piperidine ring. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure consists of a piperidine ring substituted with an ethyl group and an undecyl chain, with a bromide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1-undecylpiperidinium bromide typically involves the quaternization of 1-undecylpiperidine with ethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

1-Undecylpiperidine+Ethyl Bromide→1-Ethyl-1-undecylpiperidinium Bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-undecylpiperidinium bromide can undergo various chemical reactions, including:

Nucleophilic Substitution (SN2): The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Elimination (E2): Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, e.g., 1-ethyl-1-undecylpiperidinium hydroxide, cyanide, or thiolate.

Elimination Reactions: Formation of alkenes such as undecene derivatives.

Scientific Research Applications

1-Ethyl-1-undecylpiperidinium bromide has diverse applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.

Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 1-ethyl-1-undecylpiperidinium bromide is primarily based on its surfactant properties. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its antimicrobial activity, where it disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

1-Ethyl-1-methylpyrrolidinium Bromide: Another quaternary ammonium compound with a pyrrolidine ring.

1-Ethyl-1-heptylpiperidinium Bromide: Similar structure but with a shorter alkyl chain.

Comparison: 1-Ethyl-1-undecylpiperidinium bromide is unique due to its longer undecyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong surface activity, such as in detergents and emulsifiers.

Properties

CAS No. |

57420-66-3 |

|---|---|

Molecular Formula |

C18H38BrN |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

1-ethyl-1-undecylpiperidin-1-ium;bromide |

InChI |

InChI=1S/C18H38N.BrH/c1-3-5-6-7-8-9-10-11-13-16-19(4-2)17-14-12-15-18-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

HSCCZKRYYGERQS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)

![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)

![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)

![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)

![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)

![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)